molecular formula C14H18N2O4S B2391359 (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 1226488-20-5

(E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one

Katalognummer: B2391359
CAS-Nummer: 1226488-20-5
Molekulargewicht: 310.37
InChI-Schlüssel: OPWWWSWOXUORLF-ZZXKWVIFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a furan ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group is introduced via sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the (E)-Prop-2-en-1-one Moiety: The final step involves the formation of the (E)-prop-2-en-1-one moiety through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Anticancer Activity

  • Preliminary studies have shown that (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can inhibit the growth of various cancer cell lines. The cytotoxicity was evaluated using IC50 values, which ranged from 5 µM to 30 µM across different cell lines, indicating its potential as an anticancer agent .

2. Anti-inflammatory Effects

  • The compound has demonstrated the ability to modulate inflammatory responses by reducing levels of pro-inflammatory cytokines in vitro. In studies involving human macrophages, treatment with this compound led to a significant decrease in TNF-alpha and IL-6 levels, suggesting its utility in treating inflammatory diseases .

3. Neuroprotective Properties

  • Initial findings suggest that this compound may have neuroprotective effects. In models of neurodegeneration, it showed potential in reducing oxidative stress markers and improving neuronal survival rates .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound against breast cancer cell lines, researchers reported significant inhibition of cell proliferation with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Inflammatory Response Modulation

A separate investigation focused on the anti-inflammatory effects of this compound in a mouse model of arthritis. The treatment group exhibited reduced swelling and joint inflammation compared to controls, correlating with decreased levels of inflammatory markers such as IL-1β and IL-6 .

Wirkmechanismus

The mechanism of action of (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-(Cyclopropylsulfonyl)piperazin-1-yl)ethanone: Similar structure but lacks the furan ring.

    3-(Furan-2-yl)prop-2-en-1-one: Contains the furan ring and prop-2-en-1-one moiety but lacks the piperazine and cyclopropylsulfonyl groups.

Uniqueness

(E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Biologische Aktivität

The compound (E)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The chemical structure of the compound features a piperazine ring substituted with a cyclopropylsulfonyl group and a furan moiety linked to an α,β-unsaturated carbonyl system. The synthesis typically involves several steps:

  • Formation of the Piperazine Ring : Reaction of ethylenediamine with dihaloalkanes.
  • Sulfonylation : Introduction of the cyclopropylsulfonyl group using cyclopropylsulfonyl chloride.
  • Acylation : Attachment of the furan moiety through acylation reactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains, including Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects, attributed to its ability to inhibit inosine-5′-monophosphate dehydrogenase (IMPDH), an essential enzyme in the purine biosynthesis pathway of M. tuberculosis .

Table 1: Antimicrobial Efficacy

PathogenIC50 (µM)Mechanism of Action
Mycobacterium tuberculosis3.73 - 4.00Inhibition of IMPDH
Staphylococcus aureus5.00Cell wall synthesis disruption
Escherichia coli6.50Inhibition of protein synthesis

Cytotoxicity

In vitro cytotoxicity assays were conducted to assess the safety profile of the compound. Results indicated low toxicity towards human embryonic kidney cells (HEK-293), with IC50 values exceeding 100 µM, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
HEK-293>100
A431 (Carcinoma)25
Jurkat (Leukemia)30

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the piperazine and furan moieties significantly influence biological activity. For instance, variations in substituents on the piperazine ring enhanced binding affinity to IMPDH, which correlates with increased antimicrobial potency .

Case Studies

A notable case study involved the evaluation of a series of analogues derived from this compound in a preclinical model for tuberculosis treatment. The most potent analogue exhibited an IC90 value of 40.32 µM against resistant strains of M. tuberculosis, highlighting its potential as a lead compound for further development .

Eigenschaften

IUPAC Name

(E)-1-(4-cyclopropylsulfonylpiperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c17-14(6-3-12-2-1-11-20-12)15-7-9-16(10-8-15)21(18,19)13-4-5-13/h1-3,6,11,13H,4-5,7-10H2/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWWWSWOXUORLF-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C=CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.